molecular formula C16H13F2N3O4 B2974689 N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide CAS No. 320418-05-1

N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide

Cat. No.: B2974689
CAS No.: 320418-05-1
M. Wt: 349.294
InChI Key: OGXRBLASTOONML-UWVJOHFNSA-N
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Description

N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide is a synthetic organic compound characterized by the presence of difluorophenyl and nitrobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-difluoroaniline with an appropriate acylating agent to form an intermediate compound.

    Oximination: The intermediate is then subjected to oximination using hydroxylamine or its derivatives to introduce the oxime functionality.

    Nitrobenzylation: The final step involves the reaction of the oxime intermediate with 4-nitrobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The oxime functionality can be reduced to an amine.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of an amine from the oxime.

    Substitution: Introduction of various substituents onto the difluorophenyl ring.

Scientific Research Applications

N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-4-methoxybenzamide: Similar in structure but with a methoxy group instead of the nitrobenzyl group.

    N’-(2,4-difluorophenyl)-N-heptyl-N-(4-neopentylbenzyl)urea: Contains a urea linkage and different substituents on the benzyl group.

Uniqueness

N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide is unique due to the presence of both difluorophenyl and nitrobenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that may not be observed in similar compounds.

Properties

IUPAC Name

(3Z)-N-(2,4-difluorophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O4/c17-12-3-6-15(14(18)9-12)20-16(22)7-8-19-25-10-11-1-4-13(5-2-11)21(23)24/h1-6,8-9H,7,10H2,(H,20,22)/b19-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXRBLASTOONML-UWVJOHFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CCC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C\CC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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